![molecular formula C14H20N2 B13045394 (R)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine](/img/structure/B13045394.png)
(R)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine is an organic compound that features a cyclopropyl group attached to a phenyl ring, which is further substituted with a pyrrolidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Phenyl Ring: The phenyl ring can be introduced via Friedel-Crafts alkylation or acylation reactions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a suitable leaving group on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the desired product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
®-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.
Medicine: It has potential therapeutic applications, particularly in developing drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of ®-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine involves its interaction with molecular targets, such as receptors or enzymes. The cyclopropyl and pyrrolidinyl groups contribute to the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanol
- ®-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]acetic acid
- ®-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]ethylamine
Uniqueness
®-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclopropyl group provides rigidity and steric hindrance, while the pyrrolidinyl group enhances binding interactions with biological targets.
This compound’s unique structure makes it a valuable tool in medicinal chemistry and drug discovery, offering potential advantages over similar compounds in terms of selectivity and efficacy.
Propriétés
Formule moléculaire |
C14H20N2 |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
(R)-cyclopropyl-(4-pyrrolidin-1-ylphenyl)methanamine |
InChI |
InChI=1S/C14H20N2/c15-14(11-3-4-11)12-5-7-13(8-6-12)16-9-1-2-10-16/h5-8,11,14H,1-4,9-10,15H2/t14-/m1/s1 |
Clé InChI |
ZUIMIERCUULAAC-CQSZACIVSA-N |
SMILES isomérique |
C1CCN(C1)C2=CC=C(C=C2)[C@@H](C3CC3)N |
SMILES canonique |
C1CCN(C1)C2=CC=C(C=C2)C(C3CC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


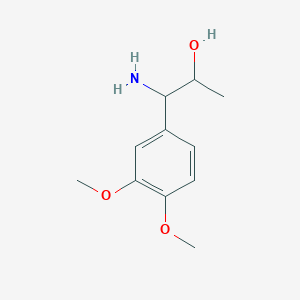

![4-Methyloctahydro-2H-pyrido[4,3-B][1,4]oxazine hcl](/img/structure/B13045329.png)
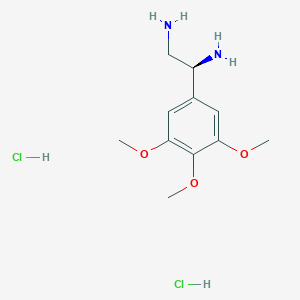
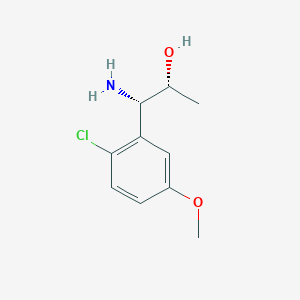
![(3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol](/img/structure/B13045341.png)
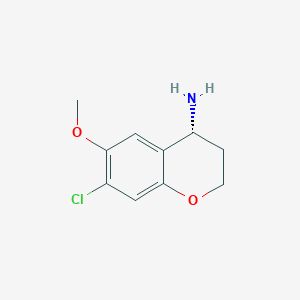
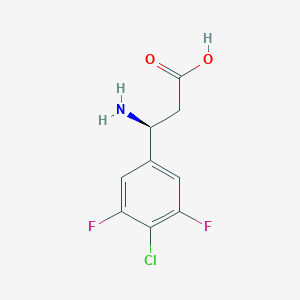
![4-Hydroxy-6'-isobutoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13045352.png)
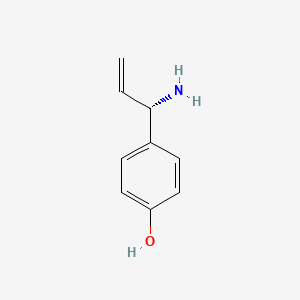
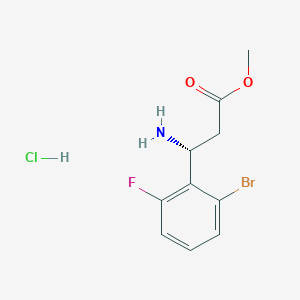
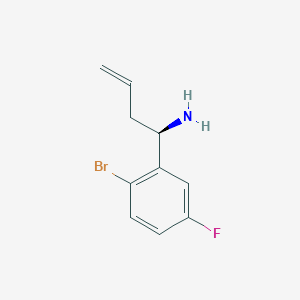
![5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl](/img/structure/B13045370.png)
![5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B13045374.png)
